Triisopropylsilyl methacrylate
Overview
Description
Triisopropylsilyl methacrylate (TIPSMA) is a silyl methacrylate monomer used in the synthesis of polymers for various applications. It is a colorless liquid with a low viscosity and a low boiling point. The molecular formula of TIPSMA is C13H26O2Si .
Synthesis Analysis
TIPSMA has been used in the synthesis of polymers for various applications such as coatings, adhesives, and optical materials. It has been reported that TIPSMA can be copolymerized via a radical ring opening polymerization of 2-methylene-1,3-dioxepane (MDO) with various silyl methacrylates .Molecular Structure Analysis
The molecular weight of TIPSMA is 242.43 g/mol . The InChI string representation of its structure isInChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3
. Chemical Reactions Analysis
TIPSMA is involved in the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene . The kinetics of the radical polymerization process is influenced by secondary chemical reactions that occur at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .Physical And Chemical Properties Analysis
TIPSMA is a colorless transparent liquid . It has a density of 0.9±0.1 g/cm³, a boiling point of 249.6±9.0 °C at 760 mmHg, and a flash point of 87.1±14.3 °C . It has a molar refractivity of 72.2±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 278.4±3.0 cm³ .Scientific Research Applications
Tissue Engineering and Regenerative Medicine
Triisopropylsilyl methacrylate, as a derivative of methacrylate, has been utilized in the development of hydrogels for tissue engineering applications. For instance, modified methacrylate hydrogels have demonstrated significant potential in improving tissue repair after spinal cord injury. Hydrogels based on hydroxypropylmethacrylamid and 2-hydroxyethylmethacrylate, especially when modified with extracellular matrix components like fibronectin, have shown enhanced bridging qualities and sensory improvement in experimental models (Hejčl et al., 2018).
Biomedical Imaging
In the biomedical imaging sector, methacrylate derivatives have been explored for their use in developing contrast agents for magnetic resonance imaging (MRI). A study detailed the synthesis of pegylated ultrasmall iron-oxide nanoparticles using a copolymer derived from oligo(ethylene glycol) methacrylate and methacrylic acid. The nanoparticles exhibited prolonged circulation in the bloodstream and showed promise as MRI contrast agents due to their size control and long-term colloidal stability in physiological buffers (Lutz et al., 2006).
Dental Applications
Methacrylate-based materials are prominent in dentistry, particularly in composite restorations. A study compared methacrylate- and silorane-based restorations, focusing on their hydrolytic degradation, bond strength, and marginal adaptation. The research highlighted that both materials showed similar initial interfacial quality, and exposure to hydrolytic conditions did not significantly degrade their bonding strength over six months (Santos et al., 2013).
Biocompatibility and Biosensor Applications
The biocompatibility of methacrylate-based materials is critical in biosensor interfaces. A study involving a copolymer containing 2-hydroxyethyl methacrylate, poly(ethylene glycol) tetra-acrylate, and ethylene dimethacrylate highlighted its potential as a biocompatible coating for biosensors. The coatings induced less fibrous encapsulation when implanted subcutaneously, suggesting improved biocompatibility for subcutaneous biosensors (Quinn et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOZYMZRGTZQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620558 | |
Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropylsilyl methacrylate | |
CAS RN |
134652-60-1 | |
Record name | Tris(1-methylethyl)silyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134652-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, tris(1-methylethyl)silyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134652601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tripropan-2-ylsilyl 2-methylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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